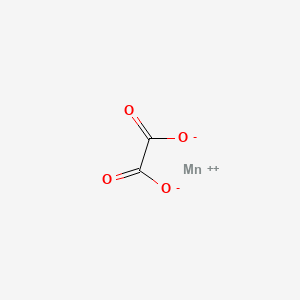

Manganese oxalate

Description

Historical Context and Evolution of Research on Manganese Oxalate (B1200264)

Early research on manganese oxalate focused on its basic synthesis and characterization. The compound can be prepared through a straightforward precipitation reaction between a soluble manganese(II) salt, such as manganese chloride or manganese sulfate (B86663), and an oxalate source like sodium oxalate or oxalic acid. researchgate.netrsc.org The thermal decomposition of transition metal oxalates, including manganese oxalate, has been a subject of investigation for many years, as it provides a route to produce metal oxides with controlled stoichiometry. rsc.org

Over the past few decades, research has expanded significantly, driven by the need for advanced materials. The focus has shifted towards understanding the synthesis-structure-property relationships of manganese oxalate and its derivatives. Investigations into its polymorphic forms and hydrates have revealed a structural diversity that influences its properties and applications. chalmers.sersc.org More recently, the use of manganese oxalate as a precursor for nanomaterials, particularly manganese oxides, has become a prominent area of study, with applications in energy storage and catalysis. azom.comgeoscienceworld.orgacs.org

Significance of Manganese Oxalate in Coordination Chemistry and Materials Science

In coordination chemistry, the oxalate anion (C₂O₄²⁻) is a versatile ligand capable of acting as a bidentate or a bridging ligand, forming mononuclear, binuclear, or polynuclear complexes. wikipedia.orgresearchgate.net This allows for the construction of a variety of coordination polymers with interesting structural features and magnetic properties. rsc.orgresearchgate.net The ability of the oxalate ligand to mediate magnetic exchange interactions between paramagnetic metal centers, such as Mn(II), has made manganese oxalate and its derivatives a subject of interest in the field of molecular magnetism. chalmers.se

In materials science, manganese oxalate is highly valued as a precursor for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄). azom.comgeoscienceworld.org The thermal decomposition of manganese oxalate can be controlled to yield manganese oxide nanoparticles with specific phases, morphologies, and high surface areas. azom.comacs.org These manganese oxides are crucial materials in a range of applications, including:

Battery Technology: Manganese oxides derived from manganese oxalate are used as cathode materials in lithium-ion batteries (LIBs). azom.comacs.org Manganese is an attractive component for batteries due to its abundance and low toxicity. acs.org Manganese oxalate itself has also been investigated as a sustainable anode material for LIBs. acs.orggoogle.com

Catalysis: Manganese oxides obtained from the decomposition of manganese oxalate have shown excellent catalytic activity in various reactions, such as the oxidation of volatile organic compounds (VOCs) and as bleach catalysts. acs.orgacs.orgresearchgate.net The oxalate route of synthesis can lead to catalysts with high surface area and a favorable distribution of manganese oxidation states, which are key factors for their catalytic performance. acs.org

Overview of Polymorphic Forms and Hydrates of Manganese(II) Oxalate

Manganese(II) oxalate is known to exist in several polymorphic forms and hydrated states, each with a distinct crystal structure. The most common hydrates are the dihydrate (MnC₂O₄·2H₂O) and the trihydrate (MnC₂O₄·3H₂O). researchgate.netresearchgate.net

The dihydrate has at least two polymorphs:

α-MnC₂O₄·2H₂O: This form has a monoclinic crystal structure. chalmers.segoogle.com

γ-MnC₂O₄·2H₂O: This polymorph possesses an orthorhombic crystal structure. chalmers.segoogle.com

The trihydrate, MnC₂O₄·3H₂O, also has an orthorhombic structure. google.com The specific polymorph or hydrate (B1144303) obtained depends on the synthesis conditions, such as temperature and the solvent system used. mdpi.com For instance, different structures and morphologies of manganese oxalate have been prepared by varying the proton solvents in a mixed solvent system. mdpi.com The naturally occurring mineral form of manganese oxalate dihydrate is known as lindbergite. researchgate.netresearchgate.net

The thermal decomposition of these hydrates proceeds in stages, with dehydration occurring first, followed by the decomposition of the anhydrous salt. rsc.org The final manganese oxide product can vary depending on the atmosphere in which the decomposition is carried out. nih.gov For example, decomposition in an inert atmosphere typically yields manganese(II) oxide (MnO), while in the presence of oxygen, higher oxides like Mn₂O₃ or Mn₃O₄ can be formed. rsc.orgnih.govunt.edu

Table 1: Polymorphic Forms and Hydrates of Manganese(II) Oxalate

| Formula | Crystal System | Space Group | Natural Occurrence |

|---|---|---|---|

| α-MnC₂O₄·2H₂O | Monoclinic | C2/c | |

| γ-MnC₂O₄·2H₂O | Orthorhombic | P2₁2₁2₁ | Lindbergite researchgate.net |

Interdisciplinary Research Perspectives Involving Manganese Oxalate Systems

The study of manganese oxalate systems extends across multiple scientific disciplines, highlighting its interdisciplinary nature.

Geochemistry and Mineralogy: The discovery of lindbergite, the mineral form of manganese(II) oxalate dihydrate, in environments like lichens on manganese ore, connects inorganic chemistry with geological and biological processes. researchgate.net Fungi, such as Aspergillus niger, have been shown to produce manganese oxalates through the bio-leaching of manganese-containing minerals, a process with potential applications in bioremediation and industrial enrichment of ores. researchgate.net

Biochemistry: In the field of enzymology, oxalate oxidases and decarboxylases are manganese-dependent enzymes that play roles in oxalate metabolism. While not directly involving solid manganese oxalate, this research provides insight into the biological interactions of manganese and oxalate ions.

Environmental Science: The catalytic properties of manganese oxides derived from manganese oxalate are being explored for environmental applications, such as the removal of pollutants like benzene (B151609) from the air. Manganese-catalyzed oxidation of oxalate is also a documented process for treating industrial wastewater.

Nanoscience and Nanotechnology: A significant area of interdisciplinary research is the use of manganese oxalate as a precursor to synthesize manganese oxide nanoparticles with controlled size and shape. azom.comgeoscienceworld.org These nanomaterials have unique properties that are being harnessed for applications in energy storage, catalysis, and sensing. azom.comgeoscienceworld.org

The versatility of manganese oxalate as a compound and as a precursor makes it a subject of ongoing research, with new discoveries and applications continually emerging at the interface of chemistry, materials science, geology, and biology.

Structure

3D Structure of Parent

Properties

CAS No. |

640-67-5 |

|---|---|

Molecular Formula |

C2H2O4.Mn C2H2MnO4 |

Molecular Weight |

144.97 g/mol |

IUPAC Name |

manganese;oxalic acid |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

IEBUJWPMONWWDM-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.[Mn] |

physical_description |

Dihydrate: White odorless powder; [GFS Chemicals MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Structural Elucidation and Polymorphism of Manganese Oxalate

Vibrational Spectroscopic Characterization (Infrared and Raman Spectroscopy)

Correlation between Vibrational Frequencies and Structural Singularities

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the structural intricacies of manganese oxalate (B1200264) polymorphs. The vibrational frequencies of the oxalate anion and water molecules are sensitive to their local environment, providing insights into coordination modes, bond strengths, and intermolecular interactions.

A comparative analysis of the vibrational spectra of different manganese(II) oxalate hydrates, such as the monoclinic α-MnC₂O₄·2H₂O and the orthorhombic γ-MnC₂O₄·2H₂O, reveals distinct spectral patterns that correlate with their structural differences. Density functional theory (DFT) calculations have been employed to accurately predict and interpret these spectra, establishing a clear relationship between vibrational properties and structural parameters. acs.org

The key vibrational modes of manganese oxalate dihydrate include the stretching vibrations of the C=O and C-O bonds within the oxalate ligand, as well as the stretching and bending modes of the water molecules. The positions of these bands are influenced by the coordination of the oxalate to the manganese(II) ion and the extent of hydrogen bonding. atamanchemicals.com For instance, the separation between the asymmetric and symmetric stretching frequencies of the carboxylate groups can provide information about the coordination mode of the oxalate ligand.

Table 1: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Manganese(II) Oxalate Dihydrate Polymorphs

| Vibrational Mode | α-MnC₂O₄·2H₂O (Experimental IR) | α-MnC₂O₄·2H₂O (Calculated) | γ-MnC₂O₄·2H₂O (Experimental IR) | γ-MnC₂O₄·2H₂O (Calculated) |

|---|---|---|---|---|

| ν(O-H) | ~3400-3200 | 3350 | ~3400-3200 | 3345 |

| νₐₛ(C=O) | ~1630 | 1635 | ~1630 | 1632 |

| νₛ(C-O) + δ(O-C=O) | ~1360 | 1365 | ~1360 | 1363 |

| νₛ(C-O) + ν(C-C) | ~1315 | 1318 | ~1315 | 1316 |

| δ(O-C=O) + ν(Mn-O) | ~820 | 825 | ~820 | 822 |

> Data compiled from computational and experimental vibrational studies of manganese(II) oxalate hydrates. acs.org

Electron Microscopy and Morphological Analysis (SEM, TEM)

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are invaluable techniques for characterizing the morphology and microstructure of manganese oxalate crystals. SEM analysis of manganese oxalate dihydrate typically reveals well-defined, rhombus-like polyhedral crystals, often described as octahedrons, with sizes in the micrometer range. researchgate.net These crystals exhibit smooth facets and straight edges, indicative of their well-crystallized nature. researchgate.net

The morphology of manganese oxalate can be influenced by the synthesis conditions. For example, different precipitation methods can lead to variations in crystal shape and size, such as the formation of nanorods or nanosheets. researchgate.net Microwave-assisted synthesis has been shown to produce nanocrystals of manganese oxalate with a distorted rhombic octahedral structure. qut.edu.au

TEM provides higher resolution imaging, allowing for the examination of the internal structure of the crystals and the identification of any nanoscale features. High-resolution TEM (HRTEM) can reveal the crystalline lattice, confirming the single-crystal nature of the synthesized particles. Electron diffraction patterns obtained via TEM can be used to determine the crystal structure and orientation.

Hydrogen Bonding Networks and Intermolecular Interactions within Crystal Structures

The crystal structure of manganese oxalate dihydrate is significantly stabilized by an extensive network of hydrogen bonds. atamanchemicals.com These interactions involve the coordinated water molecules, the oxalate ligands, and in some polymorphs, additional lattice water molecules. The water molecules act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the oxalate groups of neighboring chains or layers.

Structural Evolution and Phase Transitions (e.g., hydration/dehydration processes)

Manganese oxalate dihydrate undergoes distinct phase transitions upon heating, primarily involving dehydration and subsequent decomposition. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to study these transformations.

The dehydration process typically occurs in a single step, where the two water molecules of crystallization are lost at relatively low temperatures, generally in the range of 150-200°C, to form anhydrous manganese oxalate (MnC₂O₄). atamanchemicals.comcabidigitallibrary.org This dehydration is an endothermic process. The dehydration temperature can vary depending on factors such as the heating rate and the specific polymorph. For instance, the monoclinic α-MnC₂O₄·2H₂O and the orthorhombic γ-MnC₂O₄·2H₂O exhibit different thermal behaviors due to their distinct crystal lattices. researchgate.net

Following dehydration, the anhydrous manganese oxalate is stable up to a higher temperature, after which it decomposes into manganese oxides. atamanchemicals.com In an inert atmosphere, the decomposition product is typically manganese(II) oxide (MnO), while in an oxidizing atmosphere such as air, manganese oxides with higher oxidation states, such as Mn₂O₃ or Mn₃O₄, are formed. researchgate.netresearchgate.net This thermal decomposition behavior makes manganese oxalate a useful precursor for the synthesis of various manganese oxides with controlled morphologies. researchgate.net

Mechanistic Studies of Manganese Oxalate Transformations

Thermal Decomposition Pathways and Reaction Products

The decomposition of manganese oxalate (B1200264) typically proceeds through initial dehydration followed by the breakdown of the anhydrous salt into various manganese oxides and gaseous products.

Dehydration Stages and Anhydrous Oxalate Formation

Manganese oxalate commonly exists as a dihydrate (MnC₂O₄·2H₂O). The first stage of its thermal decomposition involves the removal of this water of crystallization to form anhydrous manganese oxalate (MnC₂O₄). This dehydration process for manganese oxalate dihydrate typically occurs in a single step. researchgate.netiaea.org For instance, under a static air atmosphere with a heating rate of 5 K per minute, the dehydration of MnC₂O₄·2H₂O takes place between 171°C and 230°C. cabidigitallibrary.org The resulting anhydrous oxalate is reported to be stable in the temperature range of 210–295°C. cabidigitallibrary.org The conditions of this dehydration step can influence the reactivity of the resulting anhydrous salt. rsc.orgrsc.org For example, vacuum-dehydrated manganese oxalate is more reactive and decomposes more rapidly than salt dehydrated in air. rsc.orgrsc.org

The dehydration of manganese oxalate monohydrate (MnC₂O₄·H₂O) also occurs, with thermogravimetric analysis showing a weight loss corresponding to the removal of one water molecule at around 120°C. psu.edu The dehydration of different hydrated forms of manganese oxalate, such as the dihydrate and trihydrate, proceeds differently due to their distinct crystal lattices, which in turn affects the subsequent decomposition of the anhydrous oxalate. researchgate.netiaea.org

Formation of Manganese Oxide Phases (MnO, Mn₂O₃, Mn₃O₄)

Following dehydration, the anhydrous manganese oxalate decomposes into various manganese oxides, with the final product being highly dependent on the surrounding atmosphere.

In inert atmospheres (like N₂, He, or vacuum): The decomposition of anhydrous manganese oxalate primarily yields manganese(II) oxide (MnO) along with carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netakjournals.comacs.org The reaction can be represented as: MnC₂O₄ → MnO + CO + CO₂ researchgate.net

In an oxidizing atmosphere (like air or oxygen): The decomposition pathway is more complex. The initial product is often MnO, which is then oxidized to higher manganese oxides. acs.orgresearchgate.net The final product can be manganese(III) oxide (Mn₂O₃) or manganese(II,III) oxide (Mn₃O₄), and sometimes even other phases like Mn₅O₈, depending on factors like heating rate and annealing temperature. psu.eduacs.orgmdpi.com For example, heating manganese oxalate nanorods in air at 450°C for 6 hours results in pure α-Mn₂O₃, while heating in a nitrogen atmosphere at 500°C for 8 hours yields single-phase Mn₃O₄. psu.edu The decomposition in air can initiate with the formation of amorphous MnO at lower temperatures, which subsequently oxidizes to Mn₂O₃ or Mn₃O₄ at higher temperatures. acs.orgresearchgate.net

The formation of these different oxide phases is a result of the interplay between the decomposition of the oxalate and the oxidation of the resulting manganese species.

Concurrent Formation of Manganese Carbonate and Oxides

Under certain conditions, particularly during isothermal decomposition in a vacuum, manganese oxalate has been shown to decompose via two parallel pathways, leading to the formation of both manganese oxide (MnO) and manganese carbonate (MnCO₃). acs.orgresearchgate.netnih.govacs.org This suggests the following competing reactions:

MnC₂O₄ → MnO + CO + CO₂ researchgate.net

MnC₂O₄ → MnCO₃ + CO researchgate.net

The final product in such cases can be a mixture of MnO and MnCO₃, or surface carbonate structures on the MnO particles. acs.orgresearchgate.netnih.govacs.org

Kinetic Studies of Thermal Decomposition

The study of the kinetics of manganese oxalate decomposition provides insights into the reaction mechanism, including the rate-limiting steps and the energy barriers involved.

Application of Kinetic Models (e.g., Prout-Tompkins, Avrami-Erofeev)

Various solid-state kinetic models have been applied to describe the thermal decomposition of manganese oxalate. The choice of model often depends on the reaction conditions and the stage of decomposition.

The Avrami-Erofeev model is frequently used to describe the decomposition kinetics. researchgate.netakjournals.com This model is based on the principles of nucleation and the growth of nuclei. For the isothermal decomposition of manganese(II) oxalate in a helium atmosphere, the Avrami-Erofeev equation was found to describe the experimental data well over a wide range of decomposition. researchgate.netakjournals.com

The Prout-Tompkins model has also been successfully applied, particularly in describing the kinetics of decomposition in a vacuum. researchgate.netnih.govacs.org This model is often suitable for autocatalytic reactions where the product catalyzes further decomposition. Studies have shown that the decomposition of manganese oxalate can sometimes be described by either the Prout-Tompkins or the Avrami-Erofeev models, or a combination of both for different stages of the reaction. researchgate.netnih.govacs.orgakjournals.com

Determination of Activation Energies and Rate-Limiting Steps

The activation energy (Ea) is a crucial kinetic parameter that reflects the energy barrier that must be overcome for the reaction to occur. The determined activation energy for the thermal decomposition of anhydrous manganese oxalate varies depending on the experimental conditions and the kinetic model used for calculation.

For the isothermal decomposition of manganese(II) oxalate in a helium atmosphere, an activation energy of 184.7 ± 5.2 kJ mol⁻¹ was determined using the Avrami-Erofeev model. researchgate.netakjournals.com In another study, the activation energy for the decomposition of crystalline anhydrous manganese(II) oxalate was found to be 33.8 kcal/mole (approximately 141.4 kJ/mol). rsc.org The activation energy for the oxidation of manganese(II) oxalate in 50 Torr of oxygen was significantly lower, around 99-103 kJ mol⁻¹. rsc.org

The rate-limiting step in the decomposition of manganese oxalate is often suggested to be the nucleation of the new solid phase (e.g., MnO). researchgate.netakjournals.com The value of the exponent 'n' in the Avrami-Erofeev equation (g(α) = [-ln(1-α)]¹/ⁿ) provides insight into the nucleation and growth mechanism. An estimated 'n' value of 1.9 suggests that the rate of nuclei growth increases during decomposition. researchgate.netakjournals.com

Influence of Decomposition Environment (e.g., vacuum, inert atmosphere, air)

The atmospheric conditions under which manganese oxalate is heated have a profound impact on the decomposition pathway and the resulting manganese oxide products. cabidigitallibrary.orgresearchgate.netakjournals.com Studies conducted in various environments—such as vacuum, inert atmospheres (e.g., nitrogen, helium, argon), and oxidizing atmospheres (air, oxygen)—demonstrate significant differences in reaction products and temperatures. cabidigitallibrary.orgresearchgate.netresearchgate.net

In an inert atmosphere, such as nitrogen or helium, the thermal decomposition of manganese oxalate dihydrate typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous oxalate. researchgate.net Under these conditions, the final solid product is consistently identified as manganese(II) oxide (MnO). cabidigitallibrary.orgakjournals.comresearchgate.netrsc.org Similarly, decomposition under high vacuum (~10⁻⁵ mm Hg) also yields MnO as the final product, with the process being characterized as endothermic. akjournals.com

Isothermal decomposition studies under ultrahigh vacuum have revealed that the reaction can proceed through two distinct pathways, leading to the nucleation and accumulation of both MnO and manganese carbonate (MnCO₃). acs.org

In contrast, decomposition in an oxidizing environment like air or pure oxygen is more complex and leads to manganese oxides in higher oxidation states. cabidigitallibrary.orgresearchgate.net In a pure oxygen atmosphere, the decomposition product is typically manganese(III) oxide (Mn₂O₃). cabidigitallibrary.org When decomposition occurs in air, there is considerable variation in the reported products, with studies identifying Mn₂O₃, manganese(IV) oxide (MnO₂), and hausmannite (Mn₃O₄). cabidigitallibrary.orgresearchgate.net This variability is attributed to the strong dependence of the final product's composition and structural state on experimental parameters like heating rate and annealing temperature. researchgate.netresearchgate.net In-situ X-ray diffraction analysis has shown that decomposition in air can begin with the formation of amorphous MnO at lower temperatures, which is subsequently oxidized to crystalline Mn₂O₃ or Mn₃O₄ as the temperature increases. researchgate.netresearchgate.net Some studies note that at very high heating rates in air, a transient reducing atmosphere created by the gaseous products (CO) can lead to the temporary formation of MnO, which is then quickly oxidized to Mn₃O₄. rsc.org

Table 1: Decomposition Products of Manganese Oxalate in Various Atmospheres

| Decomposition Environment | Primary Solid Product(s) | Reference(s) |

|---|---|---|

| Inert Atmosphere (N₂, He, Ar) | MnO | cabidigitallibrary.orgakjournals.comresearchgate.netrsc.org |

| Vacuum | MnO, MnCO₃ | akjournals.comacs.org |

| Oxygen (O₂) | Mn₂O₃ | cabidigitallibrary.org |

| Air | Mn₂O₃, Mn₃O₄, MnO₂ (often a mixture or dependent on conditions) | cabidigitallibrary.orgresearchgate.netresearchgate.netresearchgate.net |

Effects of Precursor Morphology and Crystal Structure on Decomposition Characteristics

The initial physical and structural properties of the manganese oxalate precursor, including its morphology and crystal system, significantly influence its thermal decomposition behavior. researchgate.netiaea.org Manganese oxalate is known to exist in different hydrated forms, most notably the monoclinic dihydrate (α-MnC₂O₄·2H₂O, equivalent to the mineral lindbergite) and the orthorhombic trihydrate (MnC₂O₄·3H₂O, equivalent to the mineral falottaite), which exhibit distinct decomposition characteristics. researchgate.netiaea.orgresearchgate.net

The crystal structure directly affects the dehydration process and the subsequent decomposition of the anhydrous salt. iaea.org The monoclinic dihydrate dehydrates in a single step, whereas the orthorhombic trihydrate loses its water molecules in three distinct steps. iaea.orgresearchgate.net These differences in dehydration also alter the temperature range over which the stable anhydrous oxalate exists. iaea.org

Furthermore, the crystal lattice influences the oxidation state of the final manganese oxide products. researchgate.netiaea.org The oxidative decomposition of the anhydrous oxalate originating from the monoclinic precursor shows a higher degree of oxidation, yielding both Mn(III) and Mn(IV) species. researchgate.netresearchgate.net Annealing the monoclinic form at 450°C results in its complete conversion to Mn₃O₄. iaea.orgresearchgate.net In contrast, the decomposition of the orthorhombic precursor involves a weaker oxidation process, suggesting that its crystal lattice stabilizes the lower oxidation states of manganese. researchgate.netiaea.org At the same temperature of 450°C, the orthorhombic form yields a mixture of Mn₃O₄ and a significant amount of Mn₂O₃. iaea.orgresearchgate.net

The morphology of the precursor particles, which can be controlled during synthesis, also plays a crucial role. researchgate.netosti.gov For instance, rod-shaped or plate-like precursor particles can be synthesized, and this morphology is generally retained after the dehydration process. researchgate.net The morphology of the final oxide powder is directly controlled by the morphology of the initial oxalate precursor. osti.gov Studies on co-precipitated nickel-manganese oxalates have also shown that particle morphology and the stability of the crystal structure are highly dependent on the composition, which in turn affects decomposition temperatures. nsf.gov

Table 2: Influence of Precursor Crystal Structure on Decomposition

| Characteristic | Monoclinic (α-MnC₂O₄·2H₂O) | Orthorhombic (MnC₂O₄·3H₂O) | Reference(s) |

|---|---|---|---|

| Dehydration Process | One step | Three steps | iaea.orgresearchgate.net |

| Oxidation during Decomposition | Higher (to Mn(III) and Mn(IV)) | Weaker (stabilizes lower oxidation states) | researchgate.netiaea.org |

| Product at 450°C in Air | Mn₃O₄ | Mn₃O₄ and Mn₂O₃ | iaea.orgresearchgate.net |

Radiolytic Effects on Decomposition Kinetics and Mechanisms (e.g., γ-irradiation)

Exposure to ionizing radiation, such as gamma (γ) rays, can induce significant changes in the solid-state properties of manganese oxalate, thereby altering its thermal decomposition kinetics and mechanism. asianpubs.org The primary effect of γ-irradiation is the creation of defects within the crystal lattice. rsc.org These defects can act as nucleation sites, influencing the subsequent dehydration and decomposition reactions. rsc.org

Studies on the thermal decomposition of γ-irradiated manganese oxalate have shown that the kinetic parameters are dose-dependent. asianpubs.org Key parameters such as the activation energy (E), pre-exponential factor (Z), and entropy of activation (ΔS*) were observed to decrease initially, reach a minimum value, and then increase as the absorbed dose of radiation increased. asianpubs.org This trend indicates that low doses of radiation may facilitate the decomposition by creating active sites, while higher doses might lead to more complex structural changes or recombination of defects that hinder the process.

Crucially, the mechanism of decomposition itself is found to change upon irradiation. asianpubs.org This suggests that the energy imparted by the radiation alters the fundamental reaction pathways, rather than simply accelerating or decelerating the existing ones. The presence of radiation-induced defects was cited as a possible explanation for a lower activation energy (18.3 kcal/mole) observed for the dehydration of manganese oxalate dihydrate, as these defects can lower the energy barrier for the reaction. rsc.org

Amorphization Processes during Dehydration

Research on the dehydration of manganese oxalate trihydrate (falottaite) shows that it undergoes amorphization in the temperature range of 70–80 °C. geoscienceworld.org This finding suggests that the subsequent formation of the dihydrate phase (lindbergite) occurs via this amorphous precursor, indicating a structural collapse before recrystallization into the more stable, less hydrated form. geoscienceworld.org

Similarly, the decomposition of the anhydrous salt can also proceed through an amorphous intermediate. The thermal decomposition of anhydrous γ-MnC₂O₄ in air has been shown to initially form amorphous MnO. researchgate.net This amorphous oxide is then oxidized and recrystallizes into Mn₂O₃ at higher temperatures. researchgate.net The formation of an amorphous state is not universal for all conditions; for example, anhydrous manganese oxalate produced by vacuum dehydration is reported to be amorphous, whereas isothermal dehydration at low temperatures (100-200°C) can produce a crystalline anhydrous form. rsc.orgrsc.org The crystallinity of this anhydrous intermediate, in turn, influences the kinetics of its final decomposition to oxide. rsc.org

Applications of Manganese Oxalate As a Precursor Material

Precursor for Controlled Synthesis of Manganese Oxide Nanomaterials

Manganese oxalate (B1200264) is extensively utilized as a precursor for the controlled synthesis of manganese oxide nanomaterials. researchgate.netresearchgate.net Its thermal decomposition allows for the production of various manganese oxide phases with tailored morphologies and high surface areas. researchgate.netresearchgate.net

Tailored Synthesis of Specific Manganese Oxide Phases (MnO, Mn₂O₃, Mn₃O₄) through Thermal Decomposition

The thermal decomposition of manganese oxalate under different atmospheric conditions and temperatures enables the selective formation of specific manganese oxide phases, including manganese(II) oxide (MnO), manganese(III) oxide (Mn₂O₃), and manganese(II,III) oxide (Mn₃O₄). researchgate.netiaea.org The specific phase obtained is highly dependent on the reaction environment. For instance, heating manganese oxalate nanorods in air at 450°C for 6 hours yields pure α-Mn₂O₃. psu.edu In contrast, heating in a nitrogen atmosphere at 500°C for 8 hours results in the formation of single-phase Mn₃O₄. psu.edu To obtain pure MnO, the decomposition is carried out in a vacuum at approximately 10⁻⁵ torr, with the temperature slowly raised to 500°C and held for 12 hours. psu.edu

The thermal decomposition process of manganese oxalate dihydrate in an air atmosphere typically occurs in three stages: MnC₂O₄·2H₂O → MnC₂O₄ → Mn₂O₃ → Mn₃O₄. dissertationtopic.net The heating rate can influence the intermediate products formed during this process. dissertationtopic.netglobethesis.com Under non-isothermal conditions, the reduction of Mn⁴⁺ to Mn³⁺ can lead to the formation of additional Mn₃O₄. researchgate.net Isothermal annealing of γ-MnC₂O₄·2H₂O between 573 K and 823 K consistently produces Mn₃O₄ as the major product. researchgate.net

Detailed research has established specific conditions for the synthesis of these manganese oxide nanoparticles from manganese oxalate precursors. A reverse-micellar method using CTAB as a surfactant has been employed to prepare anhydrous manganese oxalate nanorods, which are then decomposed under controlled conditions to yield single-phase nanoparticles of MnO (28 nm), α-Mn₂O₃ (50 nm), and Mn₃O₄ (100 nm). researchgate.netpsu.edu

| Manganese Oxide Phase | Synthesis Conditions from Manganese Oxalate Precursor | Resulting Particle Size | Reference |

| MnO | Decomposition in vacuum (~10⁻⁵ torr) at 500°C for 12 hours. | 28 nm | psu.edu |

| α-Mn₂O₃ | Heating in air at 450°C for 6 hours. | 50 nm | psu.edu |

| Mn₃O₄ | Heating in nitrogen atmosphere at 500°C for 8 hours. | 100 nm | psu.edu |

Control of Nanomaterial Morphology (e.g., nanorods, porous structures)

The morphology of the resulting manganese oxide nanomaterials can be controlled by carefully selecting the synthesis method and the morphology of the manganese oxalate precursor. researchgate.netresearchgate.net For example, using manganese oxalate nanorods as a precursor can lead to the formation of manganese oxide nanoparticles that retain certain morphological characteristics. researchgate.net The use of a reverse-micellar method with CTAB as a surfactant is a known technique for producing anhydrous manganese oxalate nanorods. psu.edu

Furthermore, the synthesis of manganese oxalate in different solvent systems can influence its morphology, which in turn affects the morphology of the resulting manganese oxide. rsc.org For instance, monoclinic MnC₂O₄·2H₂O microrods can be prepared in a water-dimethyl sulfoxide (B87167) (H₂O-DMSO) mixture, while MnC₂O₄·H₂O nanorods and nanosheets with low crystallinity are synthesized in ethylene (B1197577) glycol-DMSO and ethanol-DMSO, respectively. rsc.org Upon dehydration, these precursors yield mesoporous MnC₂O₄ microrods, nanorods, and nanosheets. rsc.org The preparation of porous manganese oxide from orthogonal manganese oxalate has also been reported. researchgate.net

The thermal decomposition of manganese oxalate precursors is a method that allows for the creation of porous manganese oxide structures. researchgate.net The specific morphology and porosity can be influenced by the crystal structure of the initial manganese oxalate dihydrate. researchgate.net

Generation of High Surface Area Materials

The use of manganese oxalate as a precursor is a key strategy for producing manganese oxides with high surface areas. researchgate.net Controlled heat treatment of MnC₂O₄·2H₂O in air can yield micro- and mesoporous manganese oxides with a narrow pore size distribution and a high surface area, with one study reporting a surface area of 283 m²/g. researchgate.net Another novel template-free oxalate route has been shown to produce mesoporous manganese oxides with an even higher surface area of 355 m²/g and well-defined mesopores. rsc.org

The high surface area of these materials is advantageous for various applications, particularly in catalysis. researchgate.netresearchgate.net For instance, a soft reactive grinding technique based on dry oxalate-precursor synthesis has been developed to prepare Cu-Mn spinel materials with extremely high surface areas, which show enhanced catalytic activity. fudan.edu.cn The calcination of nanostructured precursor particles is a critical step in achieving manganese oxides with small particle dimensions and large surface areas. beilstein-journals.org

Development of Manganese Oxide-Based Energy Storage Materials (e.g., Lithium-Ion Battery Anodes) from Oxalate Precursors

Manganese oxalate is a promising precursor for developing manganese oxide-based materials for energy storage applications, particularly as anodes in lithium-ion batteries (LIBs). smolecule.comresearchgate.net Manganese oxalate itself is considered a low-cost and high-capacity anode material for LIBs. researchgate.netresearchgate.net

Research has shown that manganese oxalates with different structures and morphologies can be prepared and used as anode materials. rsc.org For example, mesoporous MnC₂O₄ nanorods, synthesized in an ethylene glycol-DMSO mixture, have demonstrated a reversible capacity of 838 mAh g⁻¹ after 120 cycles at a high rate of 8C. rsc.org Even at a very high charge/discharge rate of 20C, these nanorods maintained a reversible capacity of 647 mAh g⁻¹ after 600 cycles, indicating excellent rate performance and cycling stability. rsc.org The superior electrochemical performance is attributed to the synergistic effects of high surface area, favorable morphology, and small size. rsc.org

The conversion of manganese oxalate to manganese oxides during the charging process presents interesting possibilities for high-capacity lithium batteries. smolecule.com Compared to other materials like cobalt oxalate, manganese oxalate is considered more suitable for LIB anodes due to its abundance, lower toxicity, and smaller volume change during charge and discharge cycles. semanticscholar.org

| Manganese Oxalate Morphology | Solvent System for Synthesis | Reversible Capacity after 120 cycles at 8C | Reference |

| Mesoporous Microrods | H₂O-DMSO | 800 mAh g⁻¹ | rsc.org |

| Mesoporous Nanorods | Ethylene Glycol-DMSO | 838 mAh g⁻¹ | rsc.org |

| Mesoporous Nanosheets | Ethanol-DMSO | 548 mAh g⁻¹ | rsc.org |

Catalytic Material Precursor Development (e.g., for gas removal, organic compound oxidation)

Manganese oxalate is a valuable precursor for the development of catalytic materials used in various applications, including the removal of gases and the oxidation of organic compounds. researchgate.netglobethesis.com The resulting manganese oxides are known to be active catalysts in several oxidation and reduction reactions. psu.edu For example, Mn₃O₄ can catalyze the oxidation of methane (B114726) and carbon monoxide, as well as the selective reduction of nitrobenzene. psu.edu

A template-free oxalate route has been successfully used to synthesize mesoporous manganese oxides that exhibit high catalytic activity for the complete oxidation of volatile organic compounds (VOCs) like benzene (B151609), toluene (B28343), and o-xylene. rsc.org The catalytic performance is closely linked to the material's surface area, pore size, and the distribution of manganese oxidation states on the surface. rsc.org

Manganese oxides derived from oxalate precursors have also been investigated for the catalytic neutralization of nitrogen oxides (NOx). bas.bg Doped ZnO catalysts prepared from a zinc oxalate precursor modified with manganese have shown activity in the reduction of NO with CO. bas.bg Furthermore, cobalt manganese oxide spinels prepared from oxalate precursors have been tested for the oxidation of toluene and ethyl acetate (B1210297). mdpi.com

Precursors for Magnetic Materials (e.g., high-density magnetic storage media)

Manganese oxalate serves as a precursor for the synthesis of manganese oxide nanoparticles with interesting magnetic properties, making them relevant for applications such as high-density magnetic storage media. researchgate.netpsu.edu The magnetic behavior of the resulting manganese oxides is dependent on their phase and particle size.

Research has shown that α-Mn₂O₃ nanoparticles (50 nm) synthesized from manganese oxalate precursors exhibit a weak antiferromagnetic transition at a Néel temperature (Tₙ) of 80 K. researchgate.netpsu.edu The spinel Mn₃O₄ nanoparticles (100 nm) show a ferrimagnetic transition at a Curie temperature (T₋) of 43 K. researchgate.netpsu.edu The magnetic properties of these nano-sized oxides are of significant interest for technological applications in data storage, electronics, and spintronics. researchgate.netsmolecule.com

The decomposition of manganese oxalate dihydrate at 1100°C in air can lead to the formation of pure Mn₃O₄ with a saturation magnetization of 1.85μB per molecule and a coercivity of 4750 Oe at 10 K. iaea.org The oxalate precursor route has also been used to synthesize other magnetic materials, such as nanocrystalline Mn₀.₂Ni₀.₈Fe₂O₄ ferrite (B1171679), where the annealing temperature of the oxalate precursor significantly influences the resulting magnetic properties. scirp.org

| Manganese Oxide Phase | Particle Size | Magnetic Property | Transition Temperature | Reference |

| α-Mn₂O₃ | 50 nm | Weakly Antiferromagnetic | Tₙ = 80 K | researchgate.netpsu.edu |

| Mn₃O₄ | 100 nm | Ferrimagnetic | T₋ = 43 K | researchgate.netpsu.edu |

| MnO | - | Antiferromagnetic | Tₙ = 115 K | iaea.org |

Environmental and Biogeochemical Formation and Interactions

Microbial Biomineralization of Manganese Oxalates

Microorganisms, especially fungi, are key players in the transformation of metals and minerals in the environment. nih.govresearchgate.net They can alter manganese-bearing minerals, leading to the formation of new biogenic minerals like manganese oxalates. mdpi.com This process, known as biomineralization, is a critical part of the biogeochemical cycling of manganese. geoscienceworld.org

The fungus Aspergillus niger is a well-documented agent in the biomineralization of manganese oxalate (B1200264). minsocam.orgresearchgate.net This "geoactive" fungus can colonize and alter manganese-containing minerals through both physical and chemical weathering. nih.gov It excretes organic acids, such as oxalic acid, which can leach metals from mineral substrates and subsequently precipitate them as insoluble oxalates. mdpi.comnih.gov Studies have shown that Aspergillus niger, along with other fungi like Serpula himantioides, can solubilize various manganese oxides and precipitate manganese oxalate. amazonaws.comresearchgate.net This process is not only a natural phenomenon but also holds potential for biotechnological applications like bioremediation and the enrichment of low-grade manganese ores. minsocam.orggeoscienceworld.org

For instance, in laboratory settings, Aspergillus niger has been observed to transform manganese oxides into manganese oxalate biominerals. amazonaws.com This transformation is facilitated by the fungus's ability to acidify its immediate environment, which aids in the dissolution of the primary manganese mineral. mdpi.comnih.gov The dissolved manganese ions then react with the secreted oxalate to form crystalline manganese oxalate. mdpi.comnih.gov

The formation of manganese oxalate by fungi like Aspergillus niger has been studied on specific manganese-bearing minerals such as todorokite and kutnohorite. minsocam.orggeoscienceworld.org The process involves a complex series of solubilization and crystallization events. geoscienceworld.org

On Todorokite: When Aspergillus niger interacts with todorokite, a complex manganese oxide, it releases Mn³⁺ and Mn⁴⁺ ions into the environment. geoscienceworld.orggeoscienceworld.org These ions are then reduced to Mn²⁺ as the pH of the medium gradually increases, leading to the precipitation of manganese oxalates, starting with lindbergite. geoscienceworld.org

On Kutnohorite: The process on kutnohorite, a manganese-calcium carbonate mineral, occurs in a more acidic environment compared to todorokite. minsocam.orgresearchgate.netgeoscienceworld.org The solubilization of kutnohorite releases Mn²⁺, Ca²⁺, and other cations. geoscienceworld.org This leads to the fungal-mediated formation of a mycogenic Mn,Ca-bearing oxide, similar in structure to todorokite. researchgate.netgeoscienceworld.org This biogenic oxide is then solubilized by the fungus, and the released Mn³⁺/Mn⁴⁺ ions are reduced back to Mn²⁺, which then precipitates as manganese oxalate. geoscienceworld.org

In both cases, the leaching of calcium ions is often more intense than that of manganese ions, leading to the earlier crystallization of calcium oxalates before the formation of manganese oxalates. minsocam.orgresearchgate.netgeoscienceworld.org

Two primary biogenic manganese oxalate phases have been identified: falottaite (manganese oxalate trihydrate, MnC₂O₄·3H₂O) and lindbergite (manganese oxalate dihydrate, MnC₂O₄·2H₂O). mdpi.comgeoscienceworld.org These minerals are often formed sequentially. For example, in the transformation of hausmannite by Aspergillus niger, falottaite is formed first and is later dehydrated and partially transformed into the more thermodynamically stable lindbergite. mdpi.commdpi.com

The structural evolution between these two phases is possible due to the similarities in their crystal structures and is influenced by hydration and dehydration processes. minsocam.orgresearchgate.netgeoscienceworld.org The transformation from falottaite to lindbergite may occur via an amorphous precursor, as suggested by the amorphization of falottaite at temperatures between 70–80 °C. minsocam.orgresearchgate.netgeoscienceworld.org

| Biogenic Phase | Chemical Formula | Hydration State | Key Characteristics |

|---|---|---|---|

| Falottaite | MnC₂O₄·3H₂O | Trihydrate | Initially formed, less stable, can transform to lindbergite upon dehydration. mdpi.commdpi.com |

| Lindbergite | MnC₂O₄·2H₂O | Dihydrate | More thermodynamically stable, often formed from the dehydration of falottaite. mdpi.commdpi.com Orthorhombic crystal symmetry. mdpi.com |

Redox processes are fundamental to the fungal-mediated formation of manganese oxalates. geoscienceworld.orggeoscienceworld.org The crystallization involves complex redox cycling between different oxidation states of manganese (Mn²⁺, Mn³⁺, and Mn⁴⁺). geoscienceworld.orgresearchgate.net The specific pathway depends on the initial oxidation state of manganese in the parent mineral and the pH of the environment. geoscienceworld.orggeoscienceworld.org

Fungi can indirectly reduce Mn(IV) oxides through the secretion of metabolites like oxalate. amazonaws.com The process is facilitated in acidic conditions where oxalate can form a surface complex with the manganese oxide, leading to an electron transfer and the release of reduced Mn²⁺ into the solution. mdpi.com Conversely, fungi can also oxidize Mn(II) to Mn(IV), which can then be re-reduced to form manganese oxalate. nih.govgeoscienceworld.org This dynamic redox cycling is a key feature of the biomineralization process. researchgate.net

Environmental Significance in Soil and Aquatic Systems

Manganese oxides are highly reactive minerals in soils and aquatic environments, influencing the geochemical cycles of many elements. researchgate.net The formation and dissolution of manganese oxalate are integral to these cycles.

Manganese oxalate plays a significant role in the broader manganese redox cycle in both terrestrial and aquatic systems. nih.gov In soils, the oxidation state of manganese is influenced by pH and redox conditions, with Mn(II) being more prevalent in acidic soils and Mn(III) and Mn(IV) in more alkaline conditions. nih.gov Fungi and bacteria are central to both the oxidation of Mn(II) to manganese oxides and the reductive dissolution of these oxides. researchgate.netacs.org

The formation of manganese oxalate is a key step in the non-enzymatic, fungus-mediated reduction of manganese oxides. amazonaws.commdpi.com By chelating dissolved Mn²⁺, oxalate precipitation drives the dissolution of manganese oxides. mdpi.com This process not only affects the speciation and mobility of manganese but also that of other trace elements that may be adsorbed to or co-precipitated with manganese oxides. mdpi.comresearchgate.net For instance, the formation of biogenic manganese oxalates can decrease the bioavailability of certain toxic elements like arsenic by incorporating them into the newly formed mineral structure. mdpi.comnih.govresearchgate.net

In aquatic systems, iron-manganese oxides act as carriers for many pollutants. dcceew.gov.au The mobility of manganese can be enhanced by complexation with organic ligands like oxalate. arizona.edu The microbial formation of manganese oxalate can, therefore, influence the transport and fate of manganese and associated contaminants in these environments.

Influence on Organic Compound Transformation (e.g., degradation of pollutants)

Manganese oxalate plays a significant role in the transformation and degradation of various organic compounds, particularly environmental pollutants. Its reactivity, often in conjunction with other substances like iron or within manganese oxide systems, facilitates the breakdown of complex organic molecules.

Research has demonstrated the effectiveness of composite heterogeneous catalysts of ferrous and manganese oxalate (FeC₂O₄/MnC₂O₄) in degrading organic pollutants. researchgate.net These composites, prepared by chemical co-precipitation, have shown high catalytic performance in the degradation of rhodamine B, a common dye. Under optimal conditions, a specific formulation of this composite (6-1FeMn) achieved a degradation efficiency of over 95% within just two minutes, a rate 1.4 times higher than that of ferrous oxalate alone. researchgate.net This enhanced activity is attributed to the synergistic catalysis between Mn²⁺ and Fe²⁺, which generates a large number of hydroxyl radicals (·OH). researchgate.net The presence of the oxalate ion (C₂O₄²⁻) is also crucial as it reactivates the active sites in situ, further boosting the catalytic properties. researchgate.net

The Mn(III)/oxalate/O₂ system, an abiotic system, has proven capable of extensively transforming nitroaromatic compounds. nih.gov This system effectively degrades 2-amino-4,6-dinitrotoluene (B165273) (2A46DNT), a primary reduction product of TNT, as well as other compounds like 2-nitrotoluene, 4-nitrotoluene, and 2,4-dinitrotoluene. nih.gov The transformation is dependent on the presence of both oxalate and oxygen. nih.gov

Furthermore, manganese(II) oxalate exhibits photocatalytic activity, meaning it can absorb light to drive chemical reactions. smolecule.com This property is being investigated for its potential in water treatment and the degradation of organic pollutants through photocatalysis. smolecule.com In systems where Mn(III) is generated from the reaction of manganese dioxide (MnO₂) and oxalic acid, it can cause the rapid and extensive decomposition of quinoxaline-di-N-oxide antibiotics, such as carbadox. acs.org The reaction primarily targets the quinoxaline-di-N-oxide moiety of the antibiotic. acs.org The critical step involves the formation of a ternary complex between the antibiotic, Mn(III), and oxalate, where Mn(III) acts as a central cation and an electron conduit, facilitating electron transfer from oxalate to the organic pollutant. acs.org

Table 1: Degradation Efficiency of Organic Pollutants by Manganese Oxalate Systems

| System | Pollutant | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| FeC₂O₄/MnC₂O₄ Composite | Rhodamine B | >95% | 2 min | researchgate.net |

| Mn(III)/oxalate/O₂ | 2-amino-4,6-dinitrotoluene | Extensive Transformation | Not specified | nih.gov |

| Mn(III)/oxalate/O₂ | 2-nitrotoluene | Transformation | Not specified | nih.gov |

| Mn(III)/oxalate/O₂ | 4-nitrotoluene | Transformation | Not specified | nih.gov |

| Mn(III)/oxalate/O₂ | 2,4-dinitrotoluene | Transformation | Not specified | nih.gov |

| Mn(III)-Oxalic Acid | Carbadox | Rapid Decomposition | Not specified | acs.org |

Formation of Reactive Oxygen Species (e.g., ·OH, ·CO₂⁻) in Manganese Oxide-Oxalate Systems

The interaction between manganese oxides and oxalate is a significant source of various reactive oxygen species (ROS), which are highly reactive chemical molecules that drive the degradation of organic compounds.

When oxalate dissolves manganese oxides (MnO₂), it leads to the formation of Mn(II) and Mn(III), aqueous carbon dioxide (CO₂(aq)), and a suite of ROS including the carbonate radical (·CO₂⁻), superoxide (B77818) radical (O₂·⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (·OH). nih.gov The presence of aqueous CO₂ has been identified as a crucial factor in the formation of ·OH, which in turn contributes to the degradation of pollutants like atrazine. nih.gov The proposed mechanism involves CO₂(aq) participating in the formation of a ternary complex, [C₂O₄-Mn(II)-HCO₄·3H₂O]⁻, which then decomposes to generate ·OH radicals. nih.gov

In systems containing both ferrous and manganese oxalate, the synergistic action of Mn²⁺ and Fe²⁺ leads to the production of a large number of hydroxyl radicals (·OH), which are the primary agents for degrading organic pollutants. researchgate.net

Electron spin resonance experiments have confirmed the generation of radicals in the Mn(III)/oxalate/O₂ system. nih.gov Specifically, the cleavage of the C-C bond in the oxalate molecule creates carbonate radicals (·CO₂⁻). nih.govacs.org The requirement of oxygen for the transformation of nitroaromatic compounds suggests the subsequent involvement of superoxide radicals (O₂·⁻), which are produced through the autoxidation of ·CO₂⁻ by molecular oxygen. nih.gov The oxidation of oxalate by Mn³⁺ ions in the catalytic cycle of manganese peroxidase (MnP) in white rot fungi also leads to the generation of ROS. nih.gov Furthermore, oxalates can participate in the formation of perhydroxyl radicals (·OOH) through the oxidation of oxalate in a lignin (B12514952) peroxidase (LiP) reaction. nih.gov

Table 2: Reactive Oxygen Species (ROS) Generated in Manganese Oxide-Oxalate Systems

| System | Generated ROS | Key Findings | Reference |

|---|---|---|---|

| MnO₂ and Oxalate | ·OH, ·CO₂⁻, O₂·⁻, H₂O₂ | CO₂(aq) plays a crucial role in ·OH formation. | nih.gov |

| Ferrous and Manganese Oxalate | ·OH | Synergistic catalysis by Mn²⁺ and Fe²⁺ enhances ·OH production. | researchgate.net |

| Mn(III)/oxalate/O₂ | ·CO₂⁻, O₂·⁻ | ·CO₂⁻ is generated from oxalate, and its autoxidation produces O₂·⁻. | nih.gov |

| MnP Catalytic Cycle with Oxalate | ROS | Mn³⁺ ions oxidize oxalates, leading to ROS generation. | nih.gov |

| LiP Reaction with Oxalate | ·CO₂⁻, ·OOH | Oxalate oxidation can form carbonate and perhydroxyl radicals. | nih.gov |

| Mn(III)-Oxalic Acid Complex | ·CO₂⁻ | Formed from the cleavage of the C-C bond in oxalate within a ternary complex. | acs.org |

Advanced Spectroscopic and Computational Analysis of Manganese Oxalate Systems

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Structures

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of manganese oxalate (B1200264) hydrates. nih.gov As a first-principles quantum-mechanical approach, DFT can model a wide variety of molecular crystals, offering insights into their electronic and vibrational characteristics. acs.org This computational method is particularly valuable for predicting the properties of different manganese(II) oxalate forms, such as the monoclinic α-MnC₂O₄·2H₂O, orthorhombic γ-MnC₂O₄·2H₂O, and orthorhombic MnC₂O₄·3H₂O. acs.org

DFT calculations are instrumental in the prediction and elucidation of Infrared (IR) and Raman spectra for manganese oxalate hydrates. nih.govresearchgate.net Researchers perform these calculations on both the full crystal structures and on isolated molecules to predict vibrational frequencies. acs.org The results show that there are only small differences between the theoretically calculated and experimentally measured vibrational frequencies. acs.org

This computational approach allows for a comprehensive analysis of the IR and Raman spectra, helping to interpret the data based on the unique structural characteristics of each hydrate (B1144303). researchgate.netacs.org For instance, DFT and Time-Dependent DFT (TD-DFT) calculations on manganese complexes have confirmed that specific enhanced bands in Raman spectra are due to symmetric Mn-(μ-O)-Mn stretching modes. rug.nl The ability to calculate spectra for well-defined compositions enhances the interpretation of complex experimental spectra obtained from natural or mixed systems. academie-sciences.fr These theoretical predictions have proven to be a valuable and proven approach for understanding the vibrational spectra of metal oxalate crystals. acs.org

A comparison of experimental and DFT-calculated vibrational frequencies for α-MnC₂O₄·2H₂O highlights the accuracy of the method.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) (Crystal) | Experimental Raman (cm⁻¹) | Calculated Raman (cm⁻¹) (Crystal) |

|---|---|---|---|---|

| ν(O-H) | 3464 | 3499 | 3465 | 3498 |

| ν(O-H) | 3402 | 3429 | 3402 | 3428 |

| νas(C=O) | 1634 | 1641 | - | - |

| νs(C-O) + ν(C-C) | 1365 | 1360 | 1470 | 1464 |

| νs(C-O) + δ(O-C=O) | 1317 | 1315 | - | - |

| δ(O-C=O) + ν(Mn-O) | 792 | 789 | - | - |

| ν(Mn-O) + Ring def. | 495 | 490 | 500 | 491 |

Data sourced from a computational study on manganese(II) oxalate hydrates, illustrating the close correlation between experimental values and those predicted by DFT calculations on the crystal form. acs.org

DFT is employed to optimize the geometrical structures of manganese oxalate hydrates in their ground state. acs.orgresearchgate.net These theoretical structures can then be rigorously compared with experimental data, primarily from X-ray Diffraction (XRD). acs.org The process involves taking the basic atomic coordinates from experimental XRD data to create a starting model. researchgate.net A quantum approach based on DFT is then applied to determine the electronic structure and obtain a relaxed, optimized geometry. acs.org

The optimized structural parameters show a satisfactory correlation with the experimental crystallographic data, confirming that the calculations provide a reliable description of the structure. acs.orgresearchgate.net For example, geometry optimization of a substrate-bound active site model using DFT has been used to determine the most energetically favorable binding conformations, such as the bidentate structure for oxalate binding to manganese, which was preferred by approximately 4.7 kcal/mol over a monodentate structure. mdpi.com The most stable optimized geometrical structure is subsequently used for further theoretical calculations, such as vibrational frequency analysis. acs.orgresearchgate.net

The intermolecular effects within manganese oxalate crystals can be accurately predicted and interpreted using a combination of DFT calculations and multivariate statistical techniques like cluster analysis. nih.govresearchgate.netacs.org This approach has been successfully applied to study the solid-state IR and Raman spectra of different manganese(II) oxalate hydrates. researchgate.net

Hierarchical cluster analysis is used to process experimental and calculated spectral data to identify specific structural conditions and reveal similarities between different compounds. acs.orgresearchgate.net This technique can effectively group the hydrates based on their vibrational properties, serving as a "fingerprint" for a particular type of oxalate-containing compound. researchgate.net Two-way cluster analysis, which clusters both cases and variables, offers a powerful exploratory tool to explain the formation of specific clusters. acs.org This combined computational and statistical workflow demonstrates a robust method for using isolated molecules as a computationally cheaper alternative to full periodic calculations to understand intermolecular effects. acs.org

Nuclear Magnetic Resonance (NMR) Parameter Calculations (e.g., ¹³C-ENDOR) for Structural Insights

First-principles calculations of Nuclear Magnetic Resonance (NMR) parameters are performed to gain new insights into the structure of manganese oxalate systems. researchgate.net Techniques such as Electron Nuclear Double Resonance (ENDOR) spectroscopy provide the NMR spectra of nuclei that are hyperfine-coupled to the paramagnetic Mn(II) ion, allowing for the identification and characterization of coordinating ligands. marquette.edu

Specifically, ¹³C-ENDOR experiments on ¹³C-labeled oxalate bound to a Mn(II) active site have provided conclusive evidence that the oxalate substrate binds in a bidentate fashion. mdpi.com The experimental ENDOR spectra are compared with theoretical spectra simulated from DFT-optimized geometries. mdpi.com The strong agreement between the experimental data and the predicted spectra for a bidentate-bound oxalate supports this coordination geometry. mdpi.com Furthermore, solid-state ¹³C NMR is a powerful tool for quantifying crystallographic disorder in the bulk material of oxalate salts, providing a complementary view to single-crystal X-ray diffraction. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical state of atoms, and electronic structure at the surface of manganese oxalate. researchgate.netanu.edu.au It has been effectively employed to study the isothermal decomposition of MnC₂O₄. acs.orgnih.gov

By acquiring high-resolution core-level spectra (such as Mn 2p, C 1s, and O 1s) and X-ray induced Auger spectra (like Mn LMM and O KVV) over time, researchers can monitor changes in surface composition, chemical shifts, and other spectral features. researchgate.netnih.gov This allows for the elucidation of time-dependent thermal decomposition characteristics. acs.org For instance, XPS studies on the decomposition of manganese oxalate revealed that the process proceeds via two pathways, leading to the nucleation and accumulation of manganese(II) oxide (MnO) and manganese carbonate (MnCO₃) on the surface. researchgate.netnih.gov The analysis also identified the substantial formation of graphitic carbon, likely from interface chemical reactions. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), or Differential Scanning Calorimetry (DSC), are conventional thermal analysis methods used to study the thermal behavior and decomposition of manganese(II) oxalate. researchgate.net These techniques measure the change in mass and heat flow as a function of temperature.

TGA curves for manganese oxalate typically show distinct stages of weight loss. jetir.org The initial weight loss, occurring at temperatures around 145-151°C, is attributed to dehydration—the loss of water of crystallization. jetir.org A subsequent, major weight loss occurs at higher temperatures, around 408-420°C, which represents the decomposition of the anhydrous manganese oxalate into manganese oxide. jetir.orgpsu.edu

DTA curves complement the TGA data by showing endothermic or exothermic peaks corresponding to these events. The dehydration process is marked by an endothermic peak. jetir.org The decomposition of the oxalate is also characterized by a significant endothermic peak. jetir.org The kinetic parameters of the decomposition can be calculated from this data using models like the Avrami-Erofeev equation, with one study determining an activation energy of 184.7 kJ mol⁻¹. researchgate.net

| Analysis Type | Temperature (°C) | Observation | Interpretation |

|---|---|---|---|

| TGA | 45 - 115 | ~2.40% weight loss | Dehydration (loss of water molecule) |

| TGA | 120 - 170 | ~18.92% weight loss | Loss of CO |

| DTA | 145 | Endothermic Peak | Loss of bulk water of crystallization |

| DSC | 151 | Endothermic Dip Peak | Formation of manganese oxide |

| DTA | 408 | Endothermic Peak | Decomposition of manganese oxalate |

Data compiled from thermal analysis studies of manganese oxalate crystals. jetir.org

Electron Paramagnetic Resonance (EPR) Studies of Manganese Oxidation States in Biological Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. biointerfaceresearch.commdpi.com This makes it particularly well-suited for investigating transition metal ions like manganese, which can exist in multiple oxidation states, several of which are paramagnetic. nih.govresearchgate.net In biological systems, manganese is an essential cofactor in a variety of enzymes, where it plays crucial roles in catalysis and maintaining structural integrity. nih.govscielo.br EPR spectroscopy provides valuable insights into the electronic structure, coordination environment, and oxidation state of manganese ions within these complex biological matrices. biointerfaceresearch.comnih.gov

The d-shell electronic configuration of manganese allows for several possible oxidation states, with Mn(II), Mn(III), and Mn(IV) being the most biologically relevant. The high-spin Mn(II) ion (d⁵, S=5/2) is found in numerous enzymes and is readily detectable by EPR. nih.gov The EPR spectra of Mn(II) complexes are typically characterized by a six-line hyperfine splitting pattern due to the interaction of the unpaired electrons with the 55Mn nucleus (I=5/2, 100% natural abundance). researchgate.netmit.edu The precise characteristics of this spectrum, including the g-value and the hyperfine coupling constant, are sensitive to the coordination geometry and the nature of the coordinating ligands. scielo.br

In the context of manganese oxalate, EPR studies are instrumental in elucidating the mechanism of manganese-dependent enzymes that interact with oxalate. One of the most studied examples is oxalate decarboxylase, an enzyme that catalyzes the conversion of oxalate to formate (B1220265) and carbon dioxide. acs.orgmdpi.com

EPR experiments on oxalate decarboxylase from Bacillus subtilis have provided strong evidence for the involvement of different manganese oxidation states in the catalytic cycle. acs.org While the resting state of the enzyme contains Mn(II), studies have shown the formation of a Mn(III) species during the enzymatic reaction. acs.orgportlandpress.com The generation of Mn(III) appears to be crucial for the catalytic activity, with the pH dependence of the Mn(III) EPR signal correlating well with the enzyme's activity profile. acs.org

Furthermore, multifrequency EPR studies have been employed to distinguish between the two Mn(II) sites present in the dimeric structure of oxalate decarboxylase. nationalmaglab.org These advanced techniques have revealed differences in the fine structure parameters of the two manganese ions, allowing for the observation of substrate and inhibitor binding to a specific site, identified as the N-terminal active site. nationalmaglab.org

Electron Nuclear Double Resonance (ENDOR), a related technique, has been used in conjunction with EPR to probe the binding mode of oxalate to the manganese center. mdpi.com By using 13C-labeled oxalate, researchers have demonstrated that oxalate binds in a bidentate fashion to the active site Mn(II) ion. mdpi.com

The table below summarizes key findings from EPR studies on manganese-containing biological systems, with a focus on those involving oxalate.

| Biological System | Manganese Oxidation State(s) | Key EPR Findings | Research Focus |

| Oxalate Decarboxylase (Bacillus subtilis) | Mn(II), Mn(III) | Detection of a catalytically relevant Mn(III) species. acs.org | Elucidation of the catalytic mechanism. acs.orgnationalmaglab.org |

| Oxalate Decarboxylase (Bacillus subtilis) | Mn(II) | Distinction between two Mn(II) sites based on fine structure parameters. nationalmaglab.org | Substrate and inhibitor binding studies. nationalmaglab.org |

| Oxalate Decarboxylase (Bacillus subtilis) | Mn(II) | Determination of bidentate coordination of oxalate to Mn(II) using 13C-ENDOR. mdpi.com | Understanding substrate binding mode. mdpi.com |

| Oxalate Oxidase (Barley) | Mn(II), Mn(III) | Identification of Mn(II) in the resting enzyme and evidence for a catalytically active Mn(III) form. portlandpress.comresearchgate.netnih.gov | Characterization of the active site and catalytic cycle. portlandpress.comresearchgate.net |

Table 1. Summary of EPR Findings in Manganese-Containing Biological Systems Interacting with Oxalate. This interactive table provides a synopsis of significant discoveries from EPR and related spectroscopic studies on the roles of different manganese oxidation states in enzymes that process oxalate.

Redox Chemistry and Enzymatic Interactions Involving Manganese Oxalate

Manganese Oxidation State Transformations in Aqueous Oxalate (B1200264) Solutions

The transformation of manganese between its various oxidation states in the presence of oxalate is a cornerstone of its redox chemistry. These transformations are critical in both chemical and biological systems.

The decomposition of the oxalato complex of manganese(IV), specifically [Mn₂IVO₂(C₂O₄)₄]⁴⁻, in oxalate buffer solutions is a multi-step process. Research has shown that the reaction proceeds in two distinct steps. The initial step involves the reduction of Mn(IV) to Mn(III), followed by a second step where the Mn(III) complex further decomposes to manganese(II) complexes semanticscholar.org.

The rate of the first step of this decomposition at a pH of 3.9 can be described by the following rate law semanticscholar.org: rate = -d[Mn₂IV]/dt = α[MnIII] + β[Mn₂IV]¹/²[MnIII] + γ[Mn₂IV]¹/²

In this equation, Mn₂IV represents the dimeric manganese(IV) oxalato complex, and MnIII represents the tris(oxalato)manganate(III) complex, [MnIII(C₂O₄)₃]³⁻. The α and β terms are significantly larger than the γ term, indicating a strong dependence on the concentration of the Mn(III) product semanticscholar.org. A proposed mechanism for this reaction involves the formation of the CO₂⁻ radical semanticscholar.org.

Table 1: Decomposition Steps of Manganese(IV) Oxalato Complex

| Step | Reactant | Product |

|---|---|---|

| 1 | [Mn₂IVO₂(C₂O₄)₄]⁴⁻ | [MnIII(C₂O₄)₃]³⁻ |

Manganese(III) complexes, particularly tris(oxalato)manganate(III), are known to be unstable and undergo decomposition, which involves the oxidation of the oxalate ligand. While often reported as a first-order reaction, studies have shown that the decomposition of the trivalent manganese-oxalate complex can also follow second-order kinetics, depending on the experimental conditions nii.ac.jp. The reaction involves the internal redox process where Mn(III) is reduced to Mn(II) and oxalate is oxidized. The presence of oxalate can stabilize Mn(III), forming complexes that are key intermediates in reactions such as the oxidation of various substrates by permanganate nih.gov. The ultraviolet absorption spectra of the di- and trioxalate complexes of manganese(III) have been measured, confirming their existence and importance in these reaction pathways acs.org.

The reaction between permanganate and oxalate is a classic example of an autocatalytic reaction, where a product of the reaction, Mn²⁺, acts as a catalyst. The mechanism involves the formation of manganese(III)-oxalate complexes as intermediates chemedx.org. The autocatalysis is attributed to the reaction between the Mn²⁺ produced and the initial permanganate, which generates Mn(III) species more rapidly than the direct reaction of permanganate with oxalate stackexchange.comasianpubs.org.

Recent studies suggest that the autocatalysis may not be solely explained by a simple Mn²⁺ feedback loop. It has been proposed that the surface-catalyzed formation of colloidal manganese dioxide from Mn(II) and Mn(VII) provides a second positive feedback loop in the reaction acs.org. This highlights the complexity of the autocatalytic pathways in manganese-oxalate systems.

Formation of Reactive Intermediates (e.g., CO₂⁻ radical, ·OH radical)

The redox reactions involving manganese and oxalate are often mediated by highly reactive radical species. The formation of the carbon dioxide radical anion (CO₂⁻) is a key feature in the mechanism of decomposition of the Mn(IV) oxalato complex semanticscholar.org. This radical is formed through the single-electron oxidation of the oxalate ion.

While the direct generation of hydroxyl radicals (·OH) from manganese oxalate itself is not extensively documented, manganese complexes are known to interact with oxygen radical generating systems. Unlike iron and copper complexes which can enhance ·OH production via Fenton-like reactions, manganese complexes have been shown to inhibit oxy-radical damage mediated by ·OH under certain conditions, particularly when the production is dependent on superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂) nih.gov.

Role of Oxalate in Manganese-Dependent Enzymes

Manganese is an essential cofactor for several enzymes that utilize oxalate. The interaction between manganese and oxalate within the active sites of these enzymes is crucial for their catalytic function nih.gov.

Oxalate decarboxylase (OxDC) is a manganese-dependent enzyme found in fungi and bacteria that catalyzes the conversion of oxalate to formate (B1220265) and carbon dioxide purdue.eduresearchgate.netresearchgate.net. This enzyme is part of the cupin superfamily and requires both Mn(II) and dioxygen for its activity researchgate.netebi.ac.ukresearchgate.net.

The catalytic mechanism of OxDC is believed to involve changes in the oxidation state of the manganese ion. A proposed mechanism suggests that the reaction is initiated by the binding of a mono-protonated oxalate to the Mn(II) center in the enzyme's active site. Dioxygen then coordinates to the manganese, forming a Mn(III)-superoxo species ebi.ac.uk. An electron is transferred from the oxalate to the Mn(III) center, leading to the formation of an Mn(II)-bound oxalate radical anion. This radical intermediate subsequently decarboxylates to yield formate and carbon dioxide purdue.eduebi.ac.uk. Spectroscopic and computational studies support the involvement of Mn(III)/Mn(II) as the catalytically active oxidation states nih.gov. The enzyme contains two manganese binding sites, with the N-terminal site generally considered the location of catalytic activity researchgate.netebi.ac.uk.

Table 2: Proposed Steps in OxDC Catalysis

| Step | Description | Manganese Oxidation State |

|---|---|---|

| 1 | Mono-protonated oxalate binds to Mn(II) center. | Mn(II) |

| 2 | Dioxygen coordinates to form a Mn(III)-superoxo species. | Mn(III) |

| 3 | Electron transfer from oxalate to Mn(III) forms an oxalate radical anion. | Mn(II) |

| 4 | Decarboxylation of the radical intermediate. | Mn(II) |

Oxalate Decarboxylase (OxDC) Catalysis

Substrate Binding Modes to Active Site Manganese Ions (e.g., bidentate vs. monodentate)

In manganese-dependent enzymes, the coordination geometry of oxalate to the active site manganese (Mn) ion is a critical determinant of the catalytic mechanism. Two primary binding modes are considered: monodentate, where the oxalate molecule binds to the manganese ion through a single oxygen atom, and bidentate, where it coordinates through two oxygen atoms.

Recent studies on enzymes like oxalate decarboxylase (OxDC) have challenged previous assumptions about substrate binding. While older mechanistic models often assumed a monodentate binding mode to allow space for a dioxygen molecule to bind to the manganese, recent experimental evidence strongly supports a bidentate binding mode. Research using 13C-electron nuclear double resonance (ENDOR) experiments on 13C-labeled oxalate bound to the active-site Mn(II) in oxalate decarboxylase showed that the substrate binds in a bidentate fashion (κO, κO').

Computational studies, including density functional theory (DFT), have been used to model the possible coordination geometries. These calculations indicate that the bidentate structure is energetically more favorable than the monodentate configuration by approximately 4.7 kcal/mol. This preference for bidentate binding is observed for both Mn(II) and Mn(III) in predominantly octahedral geometries. The confirmation of a bidentate binding mode suggests that dioxygen may not bind directly to the catalytic manganese ion after the substrate is in place, prompting revisions to long-standing hypotheses about the enzyme's mechanism. In contrast, studies using glycolate as a structural analogue for oxalate in oxalate oxidase have observed monodentate binding, suggesting that the specific substrate and enzyme environment dictate the coordination.

Comparison of Oxalate Binding Modes to Active Site Manganese

| Binding Mode | Description | Energetic Favorability | Supporting Evidence | Implication for Mechanism |

|---|---|---|---|---|

| Bidentate | Oxalate coordinates to the Mn ion via two oxygen atoms (κO, κO'). | Preferred by ~4.7 kcal/mol. | ENDOR spectroscopy, DLPNO-CCSD calculations, DFT. | Suggests dioxygen does not bind directly to the active site Mn ion after substrate binding. |

| Monodentate | Oxalate coordinates to the Mn ion via a single oxygen atom. | Less favorable. | Previously assumed in some mechanistic schemes to allow for O2 binding. Observed with substrate analogues like glycolate. | Allows for simultaneous binding of another small molecule (e.g., O2) to the Mn center. |

Modulation of Manganese Redox Properties (Mn(II)/Mn(III) cycling)

The catalytic activity of many mononuclear manganese enzymes is dependent on the redox cycling of the manganese ion, typically between the Mn(II) and Mn(III) oxidation states. The binding of ligands, such as oxalate, to the manganese center plays a crucial role in modulating the redox potential of the Mn(II)/Mn(III) couple, thereby enabling the diverse chemistry these enzymes perform.

In oxalate decarboxylase, the catalytic reaction is believed to be driven by Mn(III), which is generated in the presence of dioxygen. Electron paramagnetic resonance (EPR) experiments have provided strong evidence that the Mn(II) center can be oxidized to Mn(III). The N-terminal Mn(II) ion is thought to have a lower reduction potential, making it the more likely site to be oxidized to the +3 state under physiological conditions. The presence of small carboxylate ligands, including the substrate oxalate and the product formate, affects the fine structure and hyperfine structure parameters of the Mn(III) ion. This indicates that the ligand environment directly influences the electronic properties of the metal center.

The ability of the enzyme's protein environment and the coordinating ligands to modulate the redox properties of manganese is essential for generating substrate-based radicals, a key step in the mechanism of enzymes like oxalate oxidase and oxalate decarboxylase. This redox cycling allows the enzyme to overcome the high activation energy associated with reactions like the disproportionation of oxalate. The manganese ion in these enzymes acts as a crucial redox center, with its properties finely tuned by its coordination environment.

Manganese Peroxidase (MnP) Interactions

Oxalate as a Manganese Chelator and its Influence on Catalytic Activity

Manganese peroxidase (MnP) is a heme-containing enzyme secreted by white-rot fungi to degrade lignin (B12514952). A key feature of its catalytic cycle is the oxidation of Mn(II) to the highly reactive Mn(III). However, Mn(III) is unstable in aqueous solution. The function of oxalate in the MnP system is to act as a chelator, stabilizing the Mn(III) ion.